

N-Oleoyl Alanine: A Technical Guide on its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-Oleoyl alanine	
Cat. No.:	B15544588	Get Quote

Abstract

N-Oleoyl alanine (OIAla) is an endogenous N-acyl amino acid, structurally related to the endocannabinoid anandamide and other bioactive lipid amides. As a methylated analogue of N-oleoyl glycine (OIGly), it has garnered significant interest for its potential therapeutic applications, particularly in the context of substance use disorders. This technical guide provides an in-depth overview of the biological activity of **N-Oleoyl alanine**, summarizing its mechanism of action, pharmacological effects, and relevant experimental data. It is intended for researchers, scientists, and professionals in the field of drug development. Key findings indicate that OIAla modulates the endocannabinoid system, primarily through inhibition of Fatty Acid Amide Hydrolase (FAAH) and activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα). These actions contribute to its ability to attenuate withdrawal symptoms and reward-seeking behaviors associated with nicotine, opioids, and alcohol in preclinical models.

Introduction

N-acyl amino acids (NAAAs) are a class of endogenous signaling lipids formed by the covalent linkage of a fatty acid to an amino acid.[1][2] **N-Oleoyl alanine** (OlAla) is one such molecule, identified in animal and insect tissues.[3] It is structurally similar to other well-characterized lipid mediators, including the endocannabinoid anandamide (AEA) and the PPARα agonist N-oleoylethanolamide (OEA).[4] Much of the initial research into OlAla stemmed from studies on its structural analog, N-oleoyl glycine (OlGly). OlGly was found to have therapeutic effects but is rapidly metabolized, limiting its clinical utility.[5] OlAla, being a methylated and more stable

analogue, was synthesized to potentially offer a longer duration of action.[4][5] This guide explores the current understanding of OlAla's biological functions, focusing on its molecular targets and its effects in preclinical models of addiction.

Chemical and Physical Properties

N-Oleoyl alanine is an N-acyl-L-amino acid with the following identifiers:

Molecular Formula: C21H39NO3[6]

• Molecular Weight: 353.5 g/mol [6]

• IUPAC Name: (2S)-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid[6]

CAS Number: 745733-78-2[3][6]

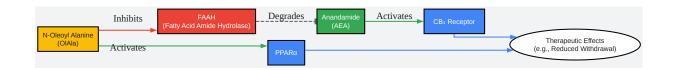
Biosynthesis and Metabolism

The biosynthesis of N-acyl amino acids like N-arachidonoyl alanine (NAraAla) can occur through the enzymatic action of cytochrome c, which catalyzes the formation of an amide bond between an acyl-CoA (e.g., arachidonoyl-CoA) and an amino acid.[1][2] While the specific pathways for OlAla are not fully elucidated, it is understood that NAAAs are part of the broader "endocannabinoidome," a complex lipid signaling system.

The metabolism of many N-acyl amides is mediated by the enzyme Fatty Acid Amide Hydrolase (FAAH).[5] FAAH is a serine hydrolase responsible for the degradation of anandamide.[5] OlAla has been shown to be a weak inhibitor of FAAH, which is a key component of its mechanism of action.[4] By inhibiting FAAH, OlAla can increase the levels of endogenous cannabinoids like anandamide, leading to downstream signaling effects.[4]

Molecular Targets and Mechanism of Action

The biological effects of **N-Oleoyl alanine** are primarily attributed to its interaction with two key molecular targets:


• Fatty Acid Amide Hydrolase (FAAH): OlAla acts as an inhibitor of FAAH. In one study, it was found to inhibit FAAH by approximately 40% at a concentration of 10 μΜ.[4] This inhibition is considered weak compared to potent FAAH inhibitors like URB597.[4] By slowing the

degradation of anandamide (AEA), OlAla indirectly enhances the activation of cannabinoid receptors, particularly the CB1 receptor.[4]

 Peroxisome Proliferator-Activated Receptor alpha (PPARα): OlAla is also an activator of PPARα.[4] PPARα is a nuclear receptor that functions as a transcription factor, regulating the expression of genes involved in lipid metabolism and inflammation. The activation of PPARα by other N-acyl amides has been linked to the modulation of reward pathways.[4][5]

The dual action on FAAH and PPARα appears to be central to OlAla's therapeutic effects, particularly in the context of morphine withdrawal, where its actions were found to be dependent on both CB₁ receptor and PPARα-mediated mechanisms.[4]

Click to download full resolution via product page

Caption: Proposed mechanism of action for **N-Oleoyl alanine**.

Pharmacological Effects Modulation of Opioid Withdrawal

N-Oleoyl alanine has demonstrated efficacy in alleviating the symptoms of morphine withdrawal. It was shown to interfere with the affective symptoms of acute naloxone-precipitated morphine withdrawal in rats.[4] This effect was found to be dependent on both CB₁ receptor and PPARα activation.[4] Interestingly, while effective against withdrawal, OlAla did not appear to modify the development of tolerance to the analgesic and hypolocomotor effects of morphine at a dose of 5 mg/kg.[4]

Attenuation of Nicotine Reward and Withdrawal

OlAla has been investigated as a potential pharmacotherapy for nicotine dependence. Studies in mice have shown that OlAla prevents nicotine-induced conditioned place preference (CPP), a measure of the rewarding effects of a substance.[5] It also attenuates both the somatic

(physical) and affective (anxiety-related) signs of spontaneous nicotine withdrawal.[5] Curiously, unlike its analog OlGly, the effect of OlAla on nicotine CPP was not blocked by a PPARα antagonist, suggesting a distinct mechanism in this context.[5]

Reduction of Alcohol Consumption

The endocannabinoid system is known to play a modulatory role in alcohol addiction.[7] Following chronic intermittent alcohol consumption in mice, levels of OlAla were found to be significantly elevated in key brain reward regions, including the prefrontal cortex (PFC), nucleus accumbens (NAc), and ventral tegmental area (VTA).[7] Systemic administration of OlAla (60 mg/kg, i.p.) significantly reduced alcohol intake and preference in mice without affecting their general hedonic state.[7] This suggests that elevated OlAla may be a neuroprotective response to chronic alcohol use and that exogenous administration can bolster this effect to reduce consumption.[7]

Other Potential Activities

Some N-acyl alanines have been reported to exhibit antiproliferative effects in vitro, although this has not been extensively studied for **N-Oleoyl alanine** specifically.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies involving **N-Oleoyl alanine**.

Table 1: Key Molecular Interactions of N-Oleoyl Alanine

Target	Action	Potency/Efficacy	Source
Fatty Acid Amide Hydrolase (FAAH)	Inhibition	~40% inhibition at 10 µM	[4]
PPARα	Activation	Demonstrated in vitro	[4]

| CB1 Receptor | Indirect Activation | Mediated by FAAH inhibition |[4] |

Table 2: Summary of In Vivo Pharmacological Effects of N-Oleoyl Alanine

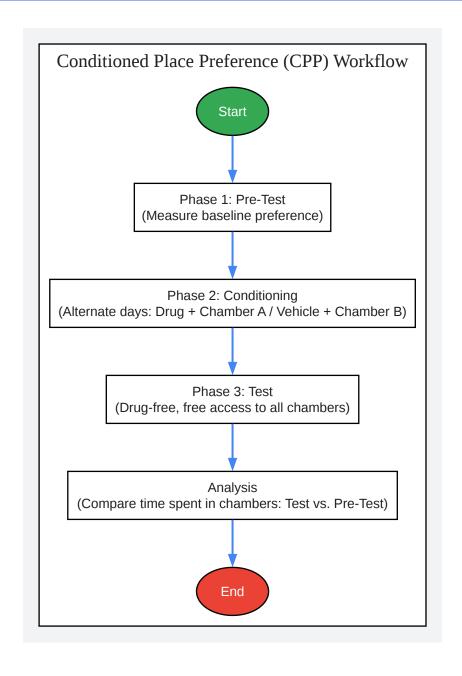
Model	Species	Dose & Route	Key Finding	Source
Morphine Withdrawal	Male Rats	5 mg/kg, i.p.	Interfered with affective symptoms of withdrawal.	[4]
Morphine Tolerance	Male Rats	5 mg/kg, i.p.	Did not modify tolerance to morphine's analgesic effects.	[4]
Nicotine Reward (CPP)	Mice	10 mg/kg, i.p.	Prevented nicotine-induced conditioned place preference.	[5]
Nicotine Withdrawal	Mice	10 mg/kg, i.p.	Attenuated somatic and affective withdrawal signs.	[5]

| Alcohol Self-Administration | Mice | 60 mg/kg, i.p. | Significantly reduced alcohol intake and preference. |[7] |

Experimental Methodologies Conditioned Place Preference (CPP)

This paradigm is used to assess the rewarding or aversive properties of a drug.

- Apparatus: A three-chambered box. Two larger conditioning chambers have distinct visual and tactile cues, separated by a smaller, neutral middle chamber.
- Protocol:
 - Habituation/Pre-Test: Mice are allowed to freely explore all three chambers to establish any baseline preference for one of the conditioning chambers.


Foundational & Exploratory

- Conditioning Phase (Several Days): Mice receive injections of the drug (e.g., nicotine) and are confined to one of the conditioning chambers. On alternate days, they receive vehicle injections and are confined to the opposite chamber. The pairing of the drug with a specific chamber is counterbalanced across subjects. To test the effect of OIAla, it is administered prior to the nicotine injection.
- Test Day: Mice are placed back into the neutral middle chamber (in a drug-free state) and allowed to freely access all chambers. The time spent in each chamber is recorded.
- Endpoint: A significant increase in time spent in the drug-paired chamber compared to the pre-test indicates a conditioned preference, or a rewarding effect. Prevention of this shift by OIAla indicates it blocks the rewarding effect.[5]

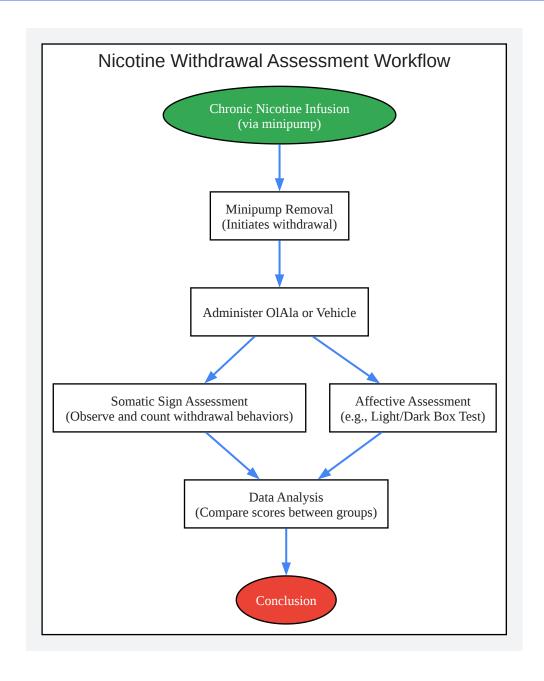
Click to download full resolution via product page

Caption: Workflow for a Conditioned Place Preference experiment.

Spontaneous Nicotine Withdrawal Assessment

This method assesses physical and affective signs of withdrawal after chronic nicotine exposure is ceased.

Protocol:


Foundational & Exploratory

- Chronic Nicotine Exposure: Mice are implanted with subcutaneous osmotic minipumps that deliver a continuous infusion of nicotine for a set period (e.g., 14 days) to induce dependence.
- Pump Removal: The minipumps are surgically removed to precipitate spontaneous withdrawal.
- Somatic Withdrawal Assessment: At various time points after pump removal, mice are observed for physical signs of withdrawal. These signs (e.g., paw tremors, head shakes, scratches, writhes) are counted by a trained observer blind to the treatment conditions.
 OlAla or vehicle is administered before the observation period.
- Affective Withdrawal Assessment (Light/Dark Box): Anxiety-like behavior, an affective sign
 of withdrawal, is assessed. The apparatus consists of a brightly lit open area and a small
 dark compartment. The time spent in the light compartment and the number of transitions
 are measured. A reduction in time spent in the light area is indicative of anxiety.
- Endpoint: A reduction in the number of somatic signs and an increase in time spent in the light chamber by the OIAla-treated group compared to the vehicle group indicates attenuation of withdrawal.[5]

Click to download full resolution via product page

Caption: Workflow for assessing nicotine withdrawal in rodents.

Pharmacokinetics

While OIAla was developed with the expectation of greater metabolic stability than OIGly, pharmacokinetic studies in mice have shown that both compounds have similar time-courses in both plasma and brain.[5] This finding challenges the initial hypothesis that methylation significantly enhances its duration of action and suggests that their differing pharmacological

effects may arise from subtle differences in their mechanism of action rather than major differences in metabolic stability.[5] Both OlAla and OlGly are capable of crossing the blood-brain barrier.[5]

Conclusion and Future Directions

N-Oleoyl alanine is a bioactive lipid with significant potential as a therapeutic agent, particularly for substance use disorders. Its ability to modulate the endocannabinoid system through FAAH inhibition and PPARα activation provides a strong mechanistic basis for its observed effects on opioid, nicotine, and alcohol-related behaviors in preclinical models. While it demonstrates clear efficacy, the finding that its pharmacokinetics are similar to its less stable analog, OlGly, suggests a more complex relationship between structure, metabolism, and activity than previously assumed.

Future research should focus on:

- A more detailed characterization of its binding affinity and potency at PPARα and other potential molecular targets.
- Elucidating the specific downstream signaling events that differentiate its effects from those of OlGly, especially regarding nicotine reward.
- Conducting further pharmacokinetic and toxicology studies to evaluate its suitability for clinical development.
- Exploring its therapeutic potential in other neurological or metabolic disorders where the endocannabinoid system and PPARα play a role.

This guide summarizes the current state of knowledge on **N-Oleoyl alanine**, highlighting it as a promising molecule for further investigation in the field of pharmacology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. mdpi.com [mdpi.com]
- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Frontiers | N-Oleoylglycine and N-Oleoylalanine Do Not Modify Tolerance to Nociception, Hyperthermia, and Suppression of Activity Produced by Morphine [frontiersin.org]
- 5. N-Oleoyl Alanine attenuates Nicotine Reward and Spontaneous Nicotine Withdrawal in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Oleoyl alanine | C21H39NO3 | CID 44423663 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-oleoyl glycine and N-oleoyl alanine attenuate alcohol self-administration and preference in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Oleoyl Alanine: A Technical Guide on its Biological Activity and Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544588#biological-activity-of-n-oleoyl-alanine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com